(2-Chloro-6-nitrophenyl)methanamine
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Overview
Description
(2-Chloro-6-nitrophenyl)methanamine is an organic compound with the molecular formula C7H7ClN2O2 It is characterized by the presence of a chloro group and a nitro group attached to a benzene ring, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-nitrophenyl)methanamine typically involves the nitration of 2-chlorotoluene followed by the reduction of the nitro group to an amine. The general steps are as follows:
Nitration: 2-Chlorotoluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-6-nitrotoluene.
Reduction: The nitro group in 2-chloro-6-nitrotoluene is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-nitrophenyl)methanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chloro group can be substituted by nucleophiles.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Reduction: (2-Chloro-6-aminophenyl)methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding nitroso or nitro derivatives.
Scientific Research Applications
(2-Chloro-6-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-6-nitrophenyl)methanamine involves its interaction with various molecular targets. The chloro and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, while the amine group can form hydrogen bonds and interact with biological molecules. These interactions can affect cellular pathways and biochemical processes, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-4-nitrophenyl)methanamine
- (2-Chloro-6-methylphenyl)methanamine
- (2-Chloro-6-ethylphenyl)methanamine
Uniqueness
(2-Chloro-6-nitrophenyl)methanamine is unique due to the specific positioning of the chloro and nitro groups on the benzene ring, which influences its reactivity and interactions. This unique structure makes it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
(2-chloro-6-nitrophenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H,4,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLDTOFRTGVWKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00330177 |
Source
|
Record name | (2-chloro-6-nitrophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00330177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101252-73-7 |
Source
|
Record name | (2-chloro-6-nitrophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00330177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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